1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, a phenyl group at the 5-position, and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Mechanism of Action
Target of Action
Related compounds have been used to synthesize derivatives with antichagasic activities and to prepare orl1 receptor antagonists .
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound .
Biochemical Pathways
For example, 1-phenylpyrazole-4-carboxaldehyde is used to synthesize phenyl-pyrazolyl acrylic acid benzylidene carbohydrazide derivatives .
Result of Action
For instance, a related compound demonstrated potent in vitro antipromastigote activity .
Action Environment
The action of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors. For example, a related compound, CMPPC, showed corrosion protection properties for mild steel in HCl. The protection efficiency decreased with an increase in temperature and acid concentration but increased with an increase in the concentration of the inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures, followed by heating . Another method includes the cyclocondensation of hydrazine with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogens, nitro compounds
Major Products:
Oxidation: 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 1-Methyl-5-phenyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine substituent at the 5-position.
5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Similar structure but with a methyl group at the 5-position.
Uniqueness: 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group at the 4-position allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-methyl-5-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMVCAXLQMJYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383697 | |
Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154927-01-2 | |
Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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